molecular formula C12H17NO4S B022916 Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate CAS No. 374067-94-4

Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

Cat. No. B022916
M. Wt: 271.33 g/mol
InChI Key: WEODUZMRVNUHIS-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of ethyl 2-methyl-2-(4-sulfamoylphenyl)propionate and related compounds involves multiple steps, including reactions like the Friedel-Crafts reaction, bromination, and various catalytic processes to achieve the desired structural configurations. For example, synthesis routes have been developed for related compounds such as Ethyl(S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate through racemic synthesis, involving steps like ethoxylation, benzyloxy substitution, and hydrogenation to achieve high yields and enantiomeric excess (Cai Xiao & Xie Bing, 2006)(Cai Xiao & Xie Bing, 2006).

Scientific Research Applications

  • Studies on antihyperlipidemic agents include the synthesis and biological activities of Ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropyloxy)phenyl]propionate (1), which shows significant hypolipidemic and hypoglycemic activity (Y. Kawamatsu et al., 1980).

  • Ethyl 2-(4-bromomethylphenyl)propionate, another key intermediate in Loxoprofen, was synthesized from toluene with a 70% yield, illustrating its importance in pharmaceutical synthesis (Shen Dong-sheng, 2005).

  • New 1H‐indole‐2,3‐dione 3‐thiosemicarbazones with 3‐sulfamoylphenyl moiety, related to Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate, have been identified as selective carbonic anhydrase inhibitors (Pınar Eraslan-Elma et al., 2022).

  • The compound was used in the phosphine-catalyzed [4+2] annulation synthesis of ethyl 6-phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate, demonstrating its application in advanced organic synthesis (Kui Lu et al., 2009).

  • Ethyl(S)-2-ethoxy-3-(4-hydroxyphenyl)propionate(1) was synthesized through a racemic route with a high yield and ee value, further highlighting its role in synthesis processes (Cai Xiao, Xie Bing, 2006).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

ethyl 2-methyl-2-(4-sulfamoylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-4-17-11(14)12(2,3)9-5-7-10(8-6-9)18(13,15)16/h5-8H,4H2,1-3H3,(H2,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEODUZMRVNUHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454393
Record name Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

CAS RN

374067-94-4
Record name Ethyl 4-(aminosulfonyl)-α,α-dimethylbenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374067-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Morimoto, N Ohashi, H Shimadzu… - Journal of medicinal …, 2001 - ACS Publications
In the preceding article, 1 we outlined the discovery and structure−activity relationship of a potent and selective ET A receptor antagonist 1 and its related compounds. Metabolites of 1 …
Number of citations: 10 pubs.acs.org

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